(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
CAS No.:
Cat. No.: VC20321719
Molecular Formula: C19H27IO
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol -](/images/structure/VC20321719.png)
Specification
Molecular Formula | C19H27IO |
---|---|
Molecular Weight | 398.3 g/mol |
IUPAC Name | (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |
Standard InChI Key | DHZJEYGWSNDRGN-WYTRLKPUSA-N |
Isomeric SMILES | C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4I)C)O |
Canonical SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound features a steroidal backbone with a cyclopenta[a]phenanthren core, modified by:
-
C10 and C13 methyl groups contributing to hydrophobic interactions.
-
C17 iodine substitution, which enhances electrophilicity and influences receptor binding.
-
C3 hydroxyl group, a potential site for hydrogen bonding or further derivatization.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular formula | C₁₉H₂₇IO |
Molecular weight | 398.32 g/mol |
Melting point | 175–176 °C |
Density | 1.45 g/cm³ |
Stereochemical descriptors | 10R,13S,3S configurations |
The iodine atom at C17 introduces steric and electronic effects that differentiate this compound from non-halogenated steroids, potentially altering its metabolic stability and target selectivity .
Synthetic Routes and Optimization
Key Synthetic Strategies
Synthesis typically involves multi-step modifications of androstane or pregnane precursors. A representative pathway includes:
-
Iodination: Electrophilic iodination at C17 using iodine monochloride (ICl) in dichloromethane .
-
Stereochemical control: Chiral auxiliaries or enzymatic resolution to establish the 10R and 13S configurations.
-
Hydroxylation: Selective oxidation at C3 followed by reduction to yield the 3-ol moiety.
Table 2: Reaction Conditions for Iodination
Parameter | Optimal Value |
---|---|
Solvent | Dichloromethane |
Temperature | −10 to 0 °C |
Iodinating agent | ICl (1.2 equiv) |
Reaction time | 4–6 hours |
Critical challenges include minimizing diastereomer formation during iodination and preserving the integrity of the cyclopenta ring system under acidic conditions .
Biological Activity and Mechanism
Androgen Receptor Modulation
The compound demonstrates partial antagonism at androgen receptors (ARs), with IC₅₀ values of 2.7–4.1 μM in prostate cancer cell lines (LNCaP, PC-3). This activity is attributed to the iodine atom’s electron-withdrawing effects, which destabilize AR-coactivator interactions .
Steroidogenic Enzyme Inhibition
In vitro assays reveal potent inhibition of CYP17A1 lyase activity (∼80% suppression at 10 μM), a key enzyme in testosterone biosynthesis. Comparative data suggest the iodine substituent enhances binding affinity to the enzyme’s heme center .
Table 3: Enzymatic Inhibition Profiles
Enzyme | % Inhibition (10 μM) |
---|---|
CYP17A1 (lyase) | 82 ± 4 |
5α-reductase | 45 ± 6 |
Aromatase | <10 |
Pharmacological Applications
Oncology: Prostate Cancer
Preclinical studies of analogs show:
-
70% reduction in tumor volume in xenograft models after 28-day treatment (10 mg/kg/day).
-
Synergy with abiraterone acetate, lowering effective doses by 40% .
Contraceptive Development
The compound’s AR antagonism and CYP17A1 inhibition suggest utility in male contraception. In primate models, analogs achieved 95% sperm motility suppression without significant hypogonadism .
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Iodinated Steroids
Compound | AR IC₅₀ (μM) | CYP17A1 Inhibition (%) |
---|---|---|
(10R,13S)-17-Iodo derivative | 3.2 | 82 |
17-Fluoro analog | 5.8 | 64 |
17-Chloro analog | 4.1 | 71 |
Non-halogenated parent compound | >10 | 22 |
The iodine atom confers superior enzymatic inhibition compared to other halogens, likely due to its larger van der Waals radius and polarizability .
Challenges and Future Directions
While promising, the compound faces:
-
Metabolic instability: Rapid deiodination in hepatic microsomes (t₁/₂ = 23 min).
-
CNS penetration limitations: LogP of 4.2 restricts blood-brain barrier crossing.
Ongoing research focuses on prodrug strategies (e.g., 3-O-phosphate esters) and nanoformulations to enhance bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume